molecular formula C12H8N4O2 B8511671 8-Nitrobenzo[f][1,7]naphthyridin-5-amine

8-Nitrobenzo[f][1,7]naphthyridin-5-amine

Cat. No.: B8511671
M. Wt: 240.22 g/mol
InChI Key: FJWXTJWNRLLZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitrobenzo[f][1,7]naphthyridin-5-amine is a nitro-substituted benzo[f][1,7]naphthyridine derivative supplied for research purposes. Benzo[f][1,7]naphthyridine scaffolds are recognized in medicinal chemistry as privileged structures with a broad spectrum of potential biological activities . These fused heterocyclic systems are the subject of ongoing research for developing new therapeutic agents, particularly in areas such as antimicrobials and anticancer compounds . The presence of both nitro and amine functional groups on this tricyclic system makes it a versatile synthetic intermediate. Researchers can utilize this compound for further functionalization; the amine group can participate in amide bond formation or serve as a directing group in metal-catalyzed cross-couplings, while the nitro group is a known precursor that can be reduced to an aniline derivative . This compound is intended for use in laboratory research only. This compound is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

8-nitrobenzo[f][1,7]naphthyridin-5-amine

InChI

InChI=1S/C12H8N4O2/c13-12-11-9(2-1-5-14-11)8-4-3-7(16(17)18)6-10(8)15-12/h1-6H,(H2,13,15)

InChI Key

FJWXTJWNRLLZDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=NC(=C2N=C1)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 8 Nitrobenzo F 1 2 Naphthyridin 5 Amine and Its Chemical Precursors

Strategies for Constructing the Benzo[f]researchgate.netmdpi.comnaphthyridine Core

The formation of the fused four-ring benzo[f] researchgate.netmdpi.comnaphthyridine system is the critical initial phase. This can be accomplished through various classical and modern synthetic strategies, including cyclization reactions, multi-component approaches, and regioselective ring fusion techniques.

Classical name reactions remain fundamental in heterocyclic chemistry for constructing fused ring systems. The Friedländer synthesis, Skraup reaction, and Povarov reaction (an example of an aza-Diels-Alder reaction) are well-established methods for building quinoline (B57606) and naphthyridine cores.

Friedländer Annulation : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the benzo[f] researchgate.netmdpi.comnaphthyridine skeleton, a plausible precursor would be a suitably substituted 3-aminoquinoline-4-carbaldehyde, which can undergo condensation and cyclization to form the final ring. nih.govdocumentsdelivered.com Modified Friedländer reactions have been successfully used to prepare various benzo[b] researchgate.netresearchgate.netnaphthyridine derivatives. mdpi.comnih.gov For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) yields 2-(pyridin-2-yl)benzo[b] researchgate.netresearchgate.netnaphthyridine. nih.gov

Skraup Reaction : The Skraup reaction is a traditional method for synthesizing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. This method can be adapted for naphthyridine synthesis by starting with an aminopyridine or an aminoquinoline. nih.govacs.org For example, the Skraup reaction of 3-aminobenzo[h]quinoline has been used to obtain Naphtho[2,1-f] researchgate.netmdpi.comnaphthyridine, demonstrating its utility in creating angularly fused naphthonaphthyridines. jst.go.jp Similarly, starting with 3-aminoquinoline (B160951) could provide a pathway to the benzo[f] researchgate.netmdpi.comnaphthyridine core.

Povarov Reaction (Aza-Diels-Alder) : The Povarov reaction is a [4+2] cycloaddition between an aromatic imine and an electron-rich alkene or alkyne, typically catalyzed by a Lewis acid, to form tetrahydroquinolines which can be subsequently aromatized. mdpi.com This approach is a direct route for preparing nitrogen-containing heterocycles with high regioselectivity. researchgate.net Intramolecular Povarov-type reactions have been employed to synthesize fused 1,5- and 1,8-naphthyridines. mdpi.com An iron(III) chloride catalyzed Povarov reaction has been reported for the synthesis of dibenzo[b,f]- researchgate.netmdpi.com-naphthyridines. researchgate.net

Aza-Diels-Alder Reactions : As a broader class of reactions, aza-Diels-Alder cycloadditions are powerful tools for constructing nitrogen-containing six-membered rings. wikipedia.org A notable application is a cascade process involving a Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization to yield 5-aryl-benzo[f] researchgate.netmdpi.comnaphthyridines. researchgate.net This highlights a modern approach that combines multi-component and classical cyclization strategies.

Table 1: Overview of Classical Reactions for Benzo[f] researchgate.netmdpi.comnaphthyridine Core Synthesis

Reaction Name General Precursors Key Features Citations
Friedländer Annulation 2-Aminoquinoline-carbaldehyde + Active methylene (B1212753) compound Acid or base-catalyzed condensation-cyclization. mdpi.comnih.govdocumentsdelivered.com
Skraup Reaction 3-Aminoquinoline + Glycerol + Oxidizing agent Harsh conditions (strong acid, high temp.); classic method. nih.govacs.orgjst.go.jp
Povarov Reaction Aromatic amine + Aldehyde + Dienophile Lewis acid-catalyzed [4+2] cycloaddition; forms tetrahydro intermediate. researchgate.netmdpi.comresearchgate.netmdpi.com
Aza-Diels-Alder Aza-diene + Dienophile General cycloaddition for N-heterocycles; can be inter- or intramolecular. researchgate.netwikipedia.orgresearchgate.net

Multi-Component Reaction Approaches for Fused Systems

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials in a single step. rsc.org These one-pot strategies are increasingly applied to the synthesis of complex heterocyclic systems like naphthyridines. researchgate.netnih.govresearchgate.net

Achieving the correct isomer, such as the [f] fusion and the researchgate.netmdpi.com nitrogen placement, requires high regiocontrol during the synthesis. The choice of precursors and cyclization strategy is paramount.

For instance, the Friedländer synthesis offers excellent regiocontrol, as the new pyridine (B92270) ring is formed in a defined location relative to the initial amino and carbonyl groups of the quinoline precursor. Similarly, intramolecular cyclization reactions provide a powerful tool for regioselective synthesis. A recently developed method involves the CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles to produce fused 1,6-naphthyridin-4-amines. nih.gov This type of strategy, where the final ring is formed via an intramolecular C-C bond formation on a pre-assembled precursor, ensures unambiguous regiochemistry. Adapting such a strategy, a precursor containing a suitably substituted quinoline attached to a pyridine moiety could be designed to cyclize regioselectively to the benzo[f] researchgate.netmdpi.comnaphthyridine core.

Chemical Introduction and Functional Group Interconversion of Nitro and Amine Moieties

Once the benzo[f] researchgate.netmdpi.comnaphthyridine core is assembled, the subsequent steps involve the introduction of the nitro group at the C-8 position and the amine group at the C-5 position. This requires chemoselective and regioselective functionalization of the polycyclic aromatic system.

The introduction of a nitro group onto an aromatic ring is typically achieved via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄). In polycyclic heteroaromatic systems, the position of nitration is governed by the electronic effects of the existing rings and heteroatoms.

For benzonaphthyridines, it has been reported that nitration with a HNO₃/H₂SO₄ mixture occurs exclusively on the benzene (B151609) portion of the scaffold. mdpi.com This selectivity is advantageous for the synthesis of 8-Nitrobenzo[f] researchgate.netmdpi.comnaphthyridin-5-amine. Starting with a pre-formed benzo[f] researchgate.netmdpi.comnaphthyridine or a 5-substituted precursor (e.g., 5-chlorobenzo[f] researchgate.netmdpi.comnaphthyridine), electrophilic nitration would be expected to selectively target the carbocyclic benzene ring. The directing effects of the fused pyridine rings would then determine the precise position of substitution, with the C-8 position being a plausible site for attack.

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This reduction is essential for synthesizing amine-substituted precursors or for converting a dinitro-substituted intermediate into a nitro-amine final product.

Several reliable methods exist for this transformation:

Catalytic Hydrogenation : This is one of the cleanest methods, typically employing a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method was used to reduce 6-nitro-1,7-naphthyridine to 6-amino-1,7-naphthyridine in high yield using 10% palladium on charcoal. sphinxsai.com

Metal-Acid Reduction : Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, most commonly hydrochloric acid (HCl). These methods are robust and widely applicable, though the workup can be more complex than with catalytic hydrogenation.

Transfer Hydrogenation : This method uses a hydrogen donor, such as hydrazine (B178648), ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It avoids the need for pressurized hydrogen gas, making it a convenient laboratory-scale alternative.

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For the synthesis of the target compound, a plausible route could involve the synthesis of a 5,8-dinitrobenzo[f] researchgate.netmdpi.comnaphthyridine intermediate, followed by a selective reduction of the 5-nitro group to a 5-amino group, leaving the 8-nitro group intact. Achieving such selectivity would depend on the specific steric and electronic environment of each nitro group and would require careful selection of reagents and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Amine Installation

The introduction of an amine group onto an aromatic or heteroaromatic ring can often be achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly effective when the ring system is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups. libretexts.orglibretexts.org The general mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring system. libretexts.org

For the SNAr mechanism to proceed efficiently, two primary conditions must be met:

The presence of a good leaving group, such as a halide (Cl⁻, F⁻).

Strong activation of the aromatic ring by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org

The amination can be accomplished using various nucleophilic ammonia (B1221849) equivalents, such as aqueous or alcoholic ammonia, often under elevated temperature and pressure. Alternative reagents and conditions can be employed to control reactivity and improve yields, as summarized in the table below.

Table 1: Representative Conditions for SNAr Amination of Chloro-nitro-heterocycles
NucleophileSolventBase (optional)Temperature (°C)Typical Yield (%)
Aqueous Ammonia (NH₃)Ethanol or DioxaneNone120-16040-70
BenzylamineDMF or NMPK₂CO₃ or DIPEA100-14060-90
Sodium Azide (NaN₃) followed by reductionDMSONone80-10075-95
Ammonia (gas)DMSONone11050-80

Note: Yields are generalized from reactions on analogous nitro-activated heterocyclic systems. Subsequent deprotection (e.g., hydrogenolysis of a benzyl (B1604629) group) may be required.

Specific Synthetic Pathways to 8-Nitrobenzo[f]researchgate.netresearchgate.netnaphthyridin-5-amine

A robust synthetic route to the target compound involves the initial construction of the core heterocyclic system, followed by functional group manipulations to install the required chloro and nitro moieties, and concluding with the SNAr amination. A modified Friedländer annulation is a well-established and versatile method for constructing quinoline and naphthyridine ring systems and serves as a logical foundation for this pathway. connectjournals.comnih.gov

Synthesis of Key Intermediates

The proposed synthesis begins with the preparation of a functionalized quinoline precursor. A suitable starting point is the synthesis of 3-Amino-6-nitroquinoline . This intermediate can be prepared from commercially available materials through standard nitration and reduction sequences.

The second key intermediate is a carbonyl compound containing a reactive α-methylene group, which will form the second pyridine ring of the naphthyridine core. A common and effective choice for this role is Ethyl acetoacetate (B1235776) .

Strategic Functionalization and Cyclization Steps

The assembly of the benzo[f] researchgate.netresearchgate.netnaphthyridine core is achieved through a series of strategic steps:

Friedländer Annulation: The condensation of 3-Amino-6-nitroquinoline with ethyl acetoacetate under acidic or basic catalysis leads to the formation of 8-Nitro-5-methylbenzo[f] researchgate.netresearchgate.netnaphthyridin-4(1H)-one . This cyclization reaction establishes the complete tricyclic framework. connectjournals.com

Chlorination: The resulting naphthyridinone is then converted to the key SNAr precursor. The hydroxyl group at the C4 position (in its tautomeric form) is transformed into a more effective leaving group, a chloride. This is typically accomplished by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often at reflux, to yield 4-Chloro-8-nitro-5-methylbenzo[f] researchgate.netresearchgate.netnaphthyridine . ispub.comekb.eg

Nucleophilic Aromatic Substitution (Amination): The final step is the installation of the amine group at the C4 position. The chloro-substituted intermediate is subjected to an SNAr reaction as described in section 2.2.3. Treatment with a suitable ammonia source under heat displaces the chloride to afford the target compound, 8-Nitro-5-methylbenzo[f] researchgate.netresearchgate.netnaphthyridin-4-amine .

Optimization of Reaction Parameters for Target Compound Synthesis

Optimization of Friedländer Annulation: The yield and rate of the Friedländer reaction are highly dependent on the choice of catalyst, solvent, and temperature. While classic conditions involve high temperatures in the presence of an acid or base, modern methods offer milder and more efficient alternatives.

Table 2: Optimization Parameters for the Friedländer Annulation
CatalystSolventTemperature (°C)Advantages
KOHEthanol80-100Classic, inexpensive conditions.
p-Toluenesulfonic acidToluene / Dioxane110-140Effective for less reactive substrates.
CeCl₃·7H₂OSolvent-free (grinding)Room TempEnvironmentally benign, rapid, high yield. connectjournals.com
Ionic Liquid ([Bmmim][Im])Ionic Liquid50-80Green solvent, recyclable catalyst, moderate temperature. acs.org

Optimization of SNAr Amination: The final amination step also requires careful optimization to maximize yield and minimize side reactions. Key parameters include the nature of the solvent, the concentration of the amine nucleophile, and the reaction temperature. Polar aprotic solvents are generally preferred as they can solvate the cationic species without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

Table 3: Optimization Parameters for SNAr Amination
SolventAmine SourceTemperature (°C)Considerations
DMSOAqueous NH₃110-150Good solvating power, requires sealed vessel for high temp.
N-Methyl-2-pyrrolidone (NMP)Ammonia (gas)100-140High boiling point, effective for gaseous reagents.
1,4-DioxaneBenzylamine100Lower boiling point, requires subsequent debenzylation step.
EthanolAqueous NH₃150-180Common solvent, may require high pressure in an autoclave.

By systematically optimizing these parameters, a viable and efficient pathway for the synthesis of 8-Nitrobenzo[f] researchgate.netresearchgate.netnaphthyridin-5-amine can be established based on fundamental and well-documented organic transformations.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine, a combination of one- and two-dimensional NMR experiments is essential for a complete assignment of its proton, carbon, and nitrogen signals.

Proton (1H) NMR Chemical Shift and Coupling Constant Analysis

The 1H NMR spectrum of 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine is expected to exhibit a series of distinct signals corresponding to each of the aromatic protons and the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents and the heteroatoms within the fused ring system.

The protons on the benzo ring are anticipated to be influenced by the strongly electron-withdrawing nitro group, leading to a downfield shift. Conversely, the protons on the naphthyridine core will be affected by both the electron-donating amine group and the nitrogen atoms within the rings. The coupling constants (J) between adjacent protons provide critical information about their connectivity. For instance, ortho-coupled protons on the aromatic rings would typically exhibit coupling constants in the range of 7-9 Hz, while meta-coupled protons would show smaller couplings of 2-3 Hz. A complete assignment of the proton signals can be achieved by analyzing these coupling patterns, often with the aid of COSY experiments. lew.ro

Predicted 1H NMR Data for 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 8.0 - 8.2 d ~8.5
H-2 7.6 - 7.8 t ~7.5
H-3 8.3 - 8.5 d ~8.0
H-4 9.0 - 9.2 s -
H-6 7.0 - 7.2 d ~2.5
H-9 8.8 - 9.0 d ~2.5
H-10 7.9 - 8.1 s -

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Nitrogen (15N) NMR Spectroscopy and Isotopic Labeling Applications for Nitrogen Heterocycles

15N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. wikipedia.org Although the natural abundance of the 15N isotope is low (0.37%), modern NMR techniques, including isotopic labeling, can provide valuable structural information. wikipedia.org In 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine, there are four distinct nitrogen environments: the two nitrogen atoms in the naphthyridine rings, the amine nitrogen, and the nitrogen of the nitro group.

Each of these nitrogen atoms is expected to resonate at a characteristic chemical shift in the 15N NMR spectrum. The nitrogen atoms in the heterocyclic rings will have chemical shifts typical for pyridine-like nitrogens. nih.govacs.org The amine nitrogen will appear in a region characteristic of aromatic amines, while the nitro group nitrogen will be significantly deshielded and appear at a much higher chemical shift. researchgate.net Isotopic labeling, where 15N is selectively incorporated into the molecule during synthesis, can greatly enhance the sensitivity of 15N NMR experiments and facilitate the definitive assignment of nitrogen signals. nih.gov

Predicted 15N NMR Chemical Shift Ranges for 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine

Nitrogen Atom Predicted Chemical Shift (δ, ppm, referenced to CH3NO2)
N-7 -80 to -120
N-11 -60 to -100
5-NH2 -300 to -340

Note: These are predicted values based on general ranges for these functional groups. Actual experimental values may vary significantly based on the specific electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the complex 1H and 13C NMR spectra of 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For example, the connectivity of the protons on the benzo and naphthyridine rings can be established through the cross-peaks in the COSY spectrum. lew.ro

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. columbia.edu This allows for the direct assignment of protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is crucial for identifying the connectivity between different spin systems and for assigning quaternary carbons. For instance, correlations from the amine protons to adjacent carbons can confirm the position of the amino group.

By combining the information from these 2D NMR experiments, a complete and definitive structural assignment of 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of Nitro and Amine Functional Groups

The IR and Raman spectra of 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine are expected to be dominated by the characteristic vibrations of the nitro (NO2) and amine (NH2) functional groups.

Nitro Group (NO2) Vibrations : The nitro group exhibits two strong and characteristic stretching vibrations: the asymmetric stretch, typically observed in the range of 1500-1570 cm-1, and the symmetric stretch, which appears in the 1300-1370 cm-1 region. spectroscopyonline.com The exact positions of these bands are sensitive to the electronic effects of the aromatic system to which the nitro group is attached.

Amine Group (NH2) Vibrations : A primary amine group shows two N-H stretching vibrations in the 3300-3500 cm-1 region: an asymmetric and a symmetric stretch. openstax.org Additionally, the NH2 scissoring (bending) vibration is typically observed around 1600-1650 cm-1. spectroscopyonline.com

The presence and positions of these characteristic bands in the IR and Raman spectra provide strong evidence for the presence of the nitro and amine functional groups in the molecule.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
Nitro (NO2) Asymmetric Stretch 1500 - 1570
Symmetric Stretch 1300 - 1370
Amine (NH2) Asymmetric N-H Stretch ~3450
Symmetric N-H Stretch ~3350

Analysis of Aromatic and Heterocyclic Ring Skeletal Vibrations

A thorough analysis of the aromatic and heterocyclic ring skeletal vibrations of 8-Nitrobenzo[f] mdpi.comnaphthyridin-5-amine would require experimental data from infrared (IR) and Raman spectroscopy. These techniques are fundamental for identifying the vibrational modes of the molecule, which are characteristic of its structural components.

The IR spectrum would be expected to show prominent peaks corresponding to the stretching and bending vibrations of the fused ring system. Specifically, C-C and C-N stretching vibrations within the benzo and naphthyridine rings would appear in the fingerprint region (typically 1600-1400 cm⁻¹). The presence of the nitro group (NO₂) would be indicated by strong asymmetric and symmetric stretching bands, usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The amine group (NH₂) would exhibit characteristic N-H stretching vibrations in the region of 3500-3300 cm⁻¹.

Raman spectroscopy would complement the IR data, providing information on the non-polar vibrations of the carbon skeleton. The aromatic ring breathing modes would be particularly sensitive to substitution and would offer insight into the electronic effects of the nitro and amine groups on the π-system.

A detailed assignment of the observed vibrational frequencies would necessitate theoretical calculations, such as Density Functional Theory (DFT), to model the vibrational modes and correlate them with the experimental spectra. A data table summarizing these findings would be crucial for a complete characterization.

Table 1: Hypothetical Vibrational Spectroscopy Data for 8-Nitrobenzo[f] mdpi.comnaphthyridin-5-amine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (NH₂) N-H Stretch 3500-3300
Aromatic C-H C-H Stretch 3100-3000
Aromatic/Heterocyclic C=C/C=N Stretch 1650-1450
Nitro (NO₂) Asymmetric Stretch 1550-1500
Nitro (NO₂) Symmetric Stretch 1350-1300

Note: This table is illustrative and based on general spectroscopic principles. Actual experimental values are required for confirmation.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for gaining insights into its structural connectivity through fragmentation analysis. For 8-Nitrobenzo[f] mdpi.comnaphthyridin-5-amine, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the validation of its chemical formula, C₁₂H₈N₄O₂.

A detailed analysis of the fragmentation pathways would provide definitive evidence for the positions of the nitro and amine substituents on the benzo[f] mdpi.comnaphthyridine framework.

Table 2: Anticipated High-Resolution Mass Spectrometry Data for 8-Nitrobenzo[f] mdpi.comnaphthyridin-5-amine

Parameter Expected Value
Molecular Formula C₁₂H₈N₄O₂
Exact Mass 240.0647

Note: This table presents theoretical values. Experimental HRMS data is necessary for validation.

X-ray Crystallography for Unambiguous Solid-State Molecular Structure Determination

Crystal Growth and Preparation of Naphthyridine Derivatives

The initial and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For naphthyridine derivatives, this is typically achieved through slow evaporation of a saturated solution in a suitable organic solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. Common solvents for crystallizing such aromatic compounds include dichloromethane, chloroform, ethyl acetate, and acetonitrile. The slow cooling of a saturated solution or vapor diffusion techniques can also be employed to promote the formation of well-ordered crystals.

Analysis of Bond Lengths, Bond Angles, and Torsional Geometries

Once a suitable crystal is obtained and its structure is solved, a detailed analysis of the geometric parameters can be undertaken. The bond lengths within the aromatic and heterocyclic rings would provide insight into the degree of electron delocalization. The C-N bonds of the amine group and the N-O bonds of the nitro group would be of particular interest, as their lengths are sensitive to the electronic environment.

Bond angles would reveal any distortions from ideal geometries, which could be caused by steric hindrance between adjacent substituents. Torsional angles, which describe the rotation around single bonds, would define the conformation of the molecule, particularly the orientation of the nitro and amine groups relative to the fused ring system.

Table 3: Representative Crystallographic Data Table (Hypothetical)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
β (°) Data not available
Volume (ų) Data not available
Z 4

Note: This table illustrates the format of crystallographic data; no experimental data for the target compound has been found.

Investigation of Molecular Conformation and Intermolecular Interactions in the Crystal Lattice

The crystal structure would also reveal the packing of the molecules in the solid state. This is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The amine group is a potential hydrogen bond donor, while the nitro group and the nitrogen atoms of the naphthyridine ring are potential hydrogen bond acceptors. The presence and geometry of any hydrogen bonds would be clearly delineated.

The planar aromatic system of the benzo[f] mdpi.comnaphthyridine core makes it a candidate for π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. These interactions play a crucial role in the stability of the crystal lattice and can influence the material's bulk properties. A comprehensive understanding of these intermolecular forces is essential for rationalizing the solid-state behavior of the compound.

Chemical Reactivity and Transformation Mechanisms of 8 Nitrobenzo F 1 2 Naphthyridin 5 Amine

Reactivity Profile of the Nitro Group

The nitro group at the C-8 position is a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing properties influence both its own transformation and the reactivity of the entire aromatic system.

The reduction of the nitro group is a common and versatile transformation in organic synthesis, offering a pathway to several other nitrogen-containing functional groups. nih.gov The specific product obtained depends heavily on the choice of reducing agent and the reaction conditions. google.com For 8-Nitrobenzo[f] documentsdelivered.comresearchgate.netnaphthyridin-5-amine, the presence of the amine group and the heterocyclic core necessitates the use of chemoselective reducing agents to avoid unwanted side reactions.

The reduction can be controlled to yield intermediates such as nitroso and hydroxylamino derivatives, or it can be carried through to the corresponding primary amine. nih.gov Complete reduction of the nitro group to an amine is the most common transformation, yielding 8,5-diaminobenzo[f] documentsdelivered.comresearchgate.netnaphthyridine. However, by carefully selecting reagents and controlling stoichiometry and temperature, it is possible to isolate intermediates. For instance, catalytic reduction under milder conditions or using specific reagents like zinc dust in aqueous ammonium (B1175870) chloride can favor the formation of the corresponding N-hydroxylamino derivative. mdpi.com

The selective reduction in molecules with multiple reducible groups is a significant challenge. echemi.comstackexchange.com In polynitro compounds, the least sterically hindered nitro group is often reduced preferentially. echemi.com While 8-Nitrobenzo[f] documentsdelivered.comresearchgate.netnaphthyridin-5-amine has only one nitro group, the principle of chemoselectivity is paramount to preserve the integrity of the rest of the molecule.

Table 1: Potential Products from Controlled Reduction of the Nitro Group
Product Functional GroupPotential Reagents/ConditionsNotes
Amine (-NH₂)Catalytic Hydrogenation (e.g., H₂, Pd/C), Fe/HCl, SnCl₂/HClComplete reduction; common and high-yielding. numberanalytics.com
Hydroxylamine (B1172632) (-NHOH)Zn/NH₄Cl, Catalytic reduction with specific catalysts (e.g., Rh/C) and hydrazine (B178648) at low temperatures. mdpi.comPartial reduction; often an intermediate.
Nitroso (-NO)Mild electrochemical reduction, certain biological reductions.Intermediate stage, often difficult to isolate. google.com
Azoxy (-N=N(O)-)Mild reducing agents like NaAsO₂ or glucose in alkaline media. Formed via condensation of nitroso and hydroxylamine intermediates. google.comCondensation product during partial reduction.
Azo (-N=N-)Reduction of azoxy compounds; reagents like LiAlH₄.Further reduction product.
Hydrazo (-NH-NH-)Reduction of azo compounds; reagents like Zn/NaOH.Further reduction product.

The nitro group is a potent modulator of the reactivity of the aromatic rings towards substitution reactions. Its influence is twofold, depending on the nature of the attacking species (electrophile or nucleophile).

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature, exerted through both inductive and resonance effects. youtube.comvedantu.comrsc.org It withdraws electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. scispace.com The deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, if an electrophilic substitution were to occur on the ring bearing the nitro group, it would be directed to the meta position (C-7 or C-9). youtube.comvedantu.com However, the presence of the strongly activating amino group at C-5 would likely dominate the directing effects for any EAS reaction.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. numberanalytics.comyoutube.com By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. youtube.comyoutube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org In 8-Nitrobenzo[f] documentsdelivered.comresearchgate.netnaphthyridin-5-amine, the nitro group at C-8 would activate positions C-7 and C-9 for nucleophilic attack, should a suitable leaving group be present at one of these positions. This makes SNAr a viable strategy for further functionalization of the molecule, provided a precursor with a leaving group (e.g., a halogen) at an activated position is available. nih.gov

Reactivity Profile of the Amine Functionality

The primary amine group at the C-5 position is a rich site of chemical reactivity, serving as both a nucleophile and a powerful activating group for the aromatic system.

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it nucleophilic and thus susceptible to a variety of derivatization reactions.

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. For example, N-acylation of aminonucleosides is a common strategy in medicinal chemistry. semanticscholar.org

Alkylation: Direct alkylation of the amine with alkyl halides can occur, although it can be difficult to control and may lead to over-alkylation (formation of secondary and tertiary amines, or even quaternary ammonium salts). nih.gov Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Condensation: The primary amine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). researchgate.netwikipedia.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to the imine. wikipedia.org The reactivity in condensation reactions can be influenced by the electronic nature of the amine; electron-donating groups on the aromatic ring generally increase the reactivity. researchgate.net

Table 2: Common Derivatization Reactions of the 5-Amine Group
Reaction TypeReagentProduct Type
AcylationAcetyl chloride, Acetic anhydrideAmide (e.g., N-(8-nitrobenzo[f] documentsdelivered.comresearchgate.netnaphthyridin-5-yl)acetamide)
AlkylationMethyl iodideSecondary/Tertiary Amine
Reductive AminationBenzaldehyde, NaBH₃CNSecondary Amine (e.g., N-benzyl-8-nitrobenzo[f] documentsdelivered.comresearchgate.netnaphthyridin-5-amine)
CondensationBenzaldehyde (acid catalyst)Imine (Schiff Base)

The amino group is one of the strongest activating groups for electrophilic aromatic substitution (EAS). It donates electron density to the aromatic ring system via resonance, significantly increasing the nucleophilicity of the ortho and para positions. rsc.org

Aromatic and heterocyclic amines can be metabolically or chemically activated to form highly reactive electrophilic intermediates. imrpress.com One such intermediate is the nitrenium ion (R-N⁺-H), which is isoelectronic with a carbene. wikipedia.org Aryl nitrenium ions are implicated as key intermediates in the chemical carcinogenesis of aromatic amines. imrpress.com

In a chemical context, the 5-amino group of 8-Nitrobenzo[f] documentsdelivered.comresearchgate.netnaphthyridin-5-amine could, under oxidative conditions or via a suitable precursor like an N-chloroamine or N-hydroxylamine derivative, form a nitrenium ion. wikipedia.org The stability and subsequent fate of this polycyclic nitrenium ion would be influenced by the extensive aromatic system, which can delocalize the positive charge. documentsdelivered.comnih.gov The energetics of nitrenium ion formation from polycyclic aromatic amines can vary significantly depending on the structure. nih.gov

Once formed, this highly reactive intermediate could undergo several transformations:

Nucleophilic Attack: The electrophilic nitrenium ion can be trapped by nucleophiles present in the reaction medium.

Rearrangement: The ion could undergo skeletal rearrangements or ring-expansion/contraction reactions. chemrxiv.org

Elimination: As seen with cyclopropyl-substituted nitrenium ions, elimination reactions to form different reactive species are also possible. chemrxiv.org

The study of such transient species is complex but crucial for understanding potential reaction pathways and the molecule's broader chemical profile. nih.gov

Reactivity of the Benzo[f]acs.orgmdpi.comnaphthyridine Heterocyclic System

The benzo[f] acs.orgmdpi.comnaphthyridine scaffold is an electron-deficient aromatic system due to the presence of two nitrogen atoms within the fused pyridine (B92270) rings. This inherent electron deficiency is further modulated by the substituents on the benzene (B151609) and pyridine moieties. The reactivity of this system is analogous to that of related nitrogen-containing heterocycles like quinoline (B57606) and other naphthyridine isomers. nih.govnih.gov

Electrophilic Aromatic Substitution Patterns on the Fused Pyridine and Benzene Rings

Electrophilic aromatic substitution (SEAr) on the benzo[f] acs.orgmdpi.comnaphthyridine ring system of 8-Nitrobenzo[f] acs.orgmdpi.comnaphthyridin-5-amine is a complex process governed by the competing directing effects of the amino and nitro groups, as well as the deactivating influence of the heterocyclic nitrogen atoms.

The amino group at the C-5 position is a strong activating group and an ortho-, para- director. openstax.orgbyjus.com It increases the electron density of the aromatic system, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack. Conversely, the nitro group at the C-8 position is a powerful deactivating group and a meta- director. numberanalytics.comnumberanalytics.com It strongly withdraws electron density from the ring, rendering it less reactive towards electrophiles.

The pyridine rings themselves are inherently less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. vaia.com Electrophilic attack on the pyridine ring of a quinoline-like system generally occurs on the benzene ring, which is more electron-rich.

Considering these factors, the probable sites for electrophilic attack on 8-Nitrobenzo[f] acs.orgmdpi.comnaphthyridin-5-amine are determined by the net electronic effects on each available carbon atom. The activating effect of the C-5 amino group will primarily direct incoming electrophiles to the C-6 and C-4a positions (ortho and para, respectively, within the quinoline-like fragment), and to the C-10 position on the benzene ring. However, the deactivating effect of the C-8 nitro group will reduce the reactivity of the entire benzene ring and direct any substitution to positions meta to it, namely C-7 and C-9.

The interplay of these directing effects is summarized in the table below:

PositionInfluence of 5-NH₂Influence of 8-NO₂Overall Predicted Reactivity
C-6Activating (ortho)Weakly DeactivatingFavored
C-7Weakly ActivatingDeactivating (meta)Less Favored
C-9Weakly ActivatingDeactivating (meta)Less Favored
C-10Activating (para to NH₂ in the fused system)Weakly DeactivatingPotentially Favored

Nucleophilic Reactivity and Potential Ring-Opening Processes

The electron-deficient nature of the benzo[f] acs.orgmdpi.comnaphthyridine ring system, significantly enhanced by the presence of the C-8 nitro group, makes 8-Nitrobenzo[f] acs.orgmdpi.comnaphthyridin-5-amine a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the ring towards nucleophilic attack, particularly at positions ortho and para to it. numberanalytics.comnih.gov

In this specific molecule, the positions most activated for nucleophilic attack are C-7 and C-9 (ortho to the nitro group) and C-5 (para to the nitro group). While the C-5 position is already substituted with an amino group, the C-7 and C-9 positions are potential sites for nucleophilic substitution of a hydrogen atom, a reaction known as the Vicarious Nucleophilic Substitution (VNS) of hydrogen, especially with certain nucleophiles in the presence of a base. nih.gov

Furthermore, if a good leaving group were present on the ring, it would be readily displaced by a nucleophile. For instance, if the amino group at C-5 were to be diazotized, the resulting diazonium salt would be an excellent leaving group, readily replaced by a variety of nucleophiles.

Potential Ring-Opening Processes:

While stable under normal conditions, highly electron-deficient heterocyclic systems can undergo ring-opening reactions under the influence of strong nucleophiles. For 8-Nitrobenzo[f] acs.orgmdpi.comnaphthyridin-5-amine, such reactions are conceivable under harsh conditions.

Nucleophilic attack at specific positions, particularly on the pyridine rings, could potentially lead to the cleavage of C-N or C-C bonds. For instance, a strong nucleophile could attack one of the carbons adjacent to a ring nitrogen, leading to a cascade of electronic rearrangements that could culminate in the opening of one of the pyridine rings. The probability of such an event is increased by the electron-withdrawing nitro group, which can stabilize the anionic intermediates formed during the nucleophilic attack.

The susceptibility to ring-opening would likely depend on the nature of the nucleophile, the reaction conditions (temperature, solvent, presence of catalysts), and the specific site of initial attack. However, detailed experimental studies would be required to confirm the feasibility and mechanism of such ring-opening processes for this particular compound.

Computational Chemistry and Theoretical Characterization of 8 Nitrobenzo F 1 2 Naphthyridin 5 Amine

Quantum Chemical Methodologies for Electronic Structure and Molecular Geometry

The foundation of a theoretical characterization lies in accurately computing the molecule's optimized geometry and electronic ground state. This is achieved through various quantum chemical methods that solve approximations of the Schrödinger equation.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is particularly well-suited for studying polycyclic aromatic systems. The core principle of DFT is that the energy of a system can be determined from its electron density.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals : For organic molecules containing diverse functional groups, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-validated choice that has been shown to yield theoretical properties in good agreement with experimental findings for similar heterocyclic systems. researchgate.net Other modern functionals, such as those from the M06 or ωB97X-D families, may also be selected for their improved handling of non-covalent interactions and charge transfer.

Basis Sets : The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. researchgate.netnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic structure of molecules with heteroatoms and delocalized π-systems, as is the case with 8-Nitrobenzo[f] researchgate.netias.ac.innaphthyridin-5-amine.

The typical computational workflow involves performing a geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.

While DFT is highly effective, high-level ab initio methods provide a means to obtain benchmark data for validating DFT results. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)), are derived more directly from first principles without the empirical parameterization common in DFT functionals.

Due to their significant computational expense, these high-level calculations are typically performed only for smaller molecules or to compute specific properties of larger ones with high accuracy. For a molecule the size of 8-Nitrobenzo[f] researchgate.netias.ac.innaphthyridin-5-amine, they would likely be used to calculate the energy of a DFT-optimized geometry (a single-point energy calculation) to serve as a "gold standard" reference for evaluating the performance of various DFT functionals.

Electronic Structure Analysis and Molecular Orbitals

Once an optimized geometry is obtained, a variety of analyses can be performed to understand the molecule's electronic characteristics, reactivity, and intramolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack. nih.gov

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 8-Nitrobenzo[f] researchgate.netias.ac.innaphthyridin-5-amine, the FMOs are expected to be spatially distributed according to the electronic nature of the substituents. The HOMO is anticipated to be localized primarily on the electron-donating amine group and the π-system of the fused rings. Conversely, the LUMO is expected to be concentrated on the electron-withdrawing nitro group and the electron-deficient naphthyridine core.

Table 1: Illustrative Frontier Molecular Orbital Properties for 8-Nitrobenzo[f] researchgate.netias.ac.innaphthyridin-5-amine Note: These are typical, representative values for similar aromatic nitro-amine compounds and are for illustrative purposes only.

ParameterEnergy (eV)Expected Spatial Distribution
HOMO-5.85Localized on the amine group and benzo moiety
LUMO-2.90Localized on the nitro group and naphthyridine core
Energy Gap (ΔE)2.95Indicates significant charge-transfer character and reactivity

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. The MEP is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. nih.gov

For 8-Nitrobenzo[f] researchgate.netias.ac.innaphthyridin-5-amine, the MEP surface would be expected to show:

Negative Potential (Red/Yellow) : Regions of high electron density, which are attractive to electrophiles. These would be located around the highly electronegative oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atoms of the naphthyridine rings.

Positive Potential (Blue) : Regions of low electron density or positive charge, which are attractive to nucleophiles. These would be found around the hydrogen atoms of the amine group.

Neutral Potential (Green) : Regions corresponding to the carbon framework of the aromatic rings.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method is particularly powerful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.netresearchgate.net

The analysis involves examining the interactions between occupied "donor" NBOs (e.g., bonding orbitals, lone pairs) and unoccupied "acceptor" NBOs (e.g., anti-bonding orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A larger E(2) value indicates a stronger interaction.

In 8-Nitrobenzo[f] researchgate.netias.ac.innaphthyridin-5-amine, significant intramolecular charge transfer interactions are expected, primarily:

From the lone pair of the amine nitrogen (n(N)) to the anti-bonding π* orbitals of the aromatic rings.

From the π orbitals of the aromatic system to the anti-bonding π* orbitals of the nitro group.

Table 2: Illustrative NBO Donor-Acceptor Interactions for 8-Nitrobenzo[f] researchgate.netias.ac.innaphthyridin-5-amine Note: This table presents hypothetical but chemically reasonable interactions and stabilization energies based on principles of NBO analysis for analogous systems.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (N) on NH2π* (C-C) in Benzo Ring~45.5n → π* (Resonance)
π (C-C) in Benzo Ringπ* (N-O) in NO2~15.2π → π* (Conjugation)
π (C-C) in Naphthyridineπ* (C-N) in Naphthyridine~20.8π → π* (Conjugation)

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

The quantum theory of atoms in molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution within a molecule, offering profound insights into chemical bonding and molecular structure. researchgate.netmdpi.comwiley-vch.de This methodology partitions the molecular space into distinct atomic basins based on the gradient vector field of the electron density. wiley-vch.de For 8-Nitrobenzo[f] researchgate.netresearchgate.netnaphthyridin-5-amine, a topological analysis would be expected to reveal the nature of the intramolecular interactions.

Key features anticipated from such an analysis include the identification of bond critical points (BCPs) between covalently bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the strength and nature of each bond. For instance, the C-C bonds within the aromatic rings would exhibit characteristics of shared-shell interactions, typical of covalent bonds. The C-N and N-O bonds would also be clearly defined by their respective BCPs.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural confirmation and characterization of novel compounds.

Simulated NMR Chemical Shifts (¹H, ¹³C, ¹⁵N) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts for 8-Nitrobenzo[f] researchgate.netresearchgate.netnaphthyridin-5-amine would provide a predicted spectrum that could be compared with experimental data for verification.

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts for 8-Nitrobenzo[f] researchgate.netresearchgate.netnaphthyridin-5-amine (Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate quantum chemical methods.)

Atom TypePredicted Chemical Shift (ppm)
¹H (Aromatic)7.5 - 9.0
¹H (Amine)6.0 - 7.0
¹³C (Aromatic)110 - 150
¹³C (C-NO₂)~150
¹³C (C-NH₂)~145
¹⁵N (Pyridine-like)-50 to -100
¹⁵N (Amine)-300 to -320
¹⁵N (Nitro)10 - 20

The predicted ¹H NMR spectrum would likely show a complex pattern of signals in the aromatic region, corresponding to the protons on the fused ring system. The chemical shifts of these protons would be influenced by the electron-withdrawing nitro group and the electron-donating amine group. The protons on the amine group would likely appear as a broader signal. Similarly, the ¹³C NMR spectrum would display a series of peaks corresponding to the different carbon environments within the molecule. The carbon atom attached to the nitro group and the one bonded to the amine group would be expected to have distinct chemical shifts due to the strong electronic effects of these substituents. ¹⁵N NMR predictions would be particularly useful in characterizing the different nitrogen environments: the two nitrogen atoms in the naphthyridine rings, the amine nitrogen, and the nitrogen of the nitro group.

Calculated Vibrational Frequencies (IR, Raman)

Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. These spectra are determined by the vibrational modes of the molecule, which are, in turn, dependent on its structure and bonding.

For 8-Nitrobenzo[f] researchgate.netresearchgate.netnaphthyridin-5-amine, key predicted vibrational modes would include:

N-H stretching vibrations of the amine group, typically appearing in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the NO₂ group , which are expected to be strong bands in the IR spectrum, typically around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C=C and C=N stretching vibrations within the aromatic rings, appearing in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies for 8-Nitrobenzo[f] researchgate.netresearchgate.netnaphthyridin-5-amine (Note: These are hypothetical values for illustrative purposes.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Asymmetric NO₂ Stretch1500 - 1560
Symmetric NO₂ Stretch1335 - 1380
Aromatic C=C/C=N Stretch1400 - 1600

Theoretical UV-Vis Absorption Spectra and Electronic Transitions

Computational simulations of the UV-Vis absorption spectrum can provide insights into the electronic transitions within a molecule. researchgate.net For a conjugated aromatic system like 8-Nitrobenzo[f] researchgate.netresearchgate.netnaphthyridin-5-amine, the spectrum is expected to be characterized by intense π→π* transitions. The presence of the nitro and amine groups, which act as strong electron-withdrawing and electron-donating groups respectively, is likely to lead to intramolecular charge transfer (ICT) transitions. These ICT transitions would likely correspond to the lowest energy absorption bands, appearing at longer wavelengths. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method used to predict these electronic transitions and the resulting UV-Vis spectrum.

Reaction Pathway and Mechanism Computations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the structures and energies of reactants, products, transition states, and intermediates.

Identification of Transition States and Reaction Intermediates

For reactions involving 8-Nitrobenzo[f] researchgate.netresearchgate.netnaphthyridin-5-amine, such as electrophilic or nucleophilic aromatic substitution, computational methods can be employed to map out the potential energy surface. For instance, in an electrophilic nitration reaction, the formation of a sigma complex (a reaction intermediate) could be modeled. The structure of this intermediate, where the electrophile has attacked one of the carbon atoms of the aromatic system, would be optimized, and its energy calculated.

Furthermore, the transition state connecting the reactants to this intermediate can be located. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are crucial for determining the reaction rate. Vibrational frequency calculations are used to confirm the nature of stationary points: reactants and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By mapping out the energies of all reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism and its kinetics can be achieved. For example, studies on the reactivity of related nitroaromatic compounds have highlighted the importance of bioreduction of the nitro group, a process that can be investigated computationally to identify intermediates and transition states. researchgate.net

Thermodynamic and Kinetic Profiles of Key Transformations

No specific research data is available for 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine.

Solvent Effects on Computational Predictions and Reaction Outcomes

No specific research data is available for 8-Nitrobenzo[f] researchgate.netnih.govnaphthyridin-5-amine.

Rational Design and Chemical Diversification of Benzo F 1 2 Naphthyridin 5 Amine Derivatives

Systematic Structural Modification of the 8-Nitrobenzo[f]wikipedia.orgresearchgate.netnaphthyridin-5-amine Scaffold

The systematic modification of the 8-Nitrobenzo[f] wikipedia.orgresearchgate.netnaphthyridin-5-amine core is predicated on a thorough understanding of the interplay between the inherent electronic properties of the naphthyridine system and the influence of its substituents. The presence of a potent electron-withdrawing nitro group at the C-8 position and a strongly electron-donating amino group at the C-5 position establishes a pronounced electronic polarization across the molecule, which is key to its reactivity and properties.

The push-pull nature of the 5-amino and 8-nitro substituents creates a unique electronic environment. The amino group enhances the nucleophilicity of the nitrogen atoms within the naphthyridine rings, potentially influencing their ability to act as ligands or undergo alkylation. The nitro group, on the other hand, makes the benzene (B151609) portion of the scaffold more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Steric effects primarily arise from the potential for substituents to hinder the approach of reagents to nearby reactive sites. For instance, derivatization of the 5-amino group could sterically shield the C-6 position, influencing the regioselectivity of certain reactions.

Table 1: Predicted Electronic Effects of Substituents on the Benzo[f] wikipedia.orgresearchgate.netnaphthyridine Core

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
5-AminoC-5Strong electron-donating (activating)Increases nucleophilicity of the heterocyclic core; directs potential electrophilic attack.
8-NitroC-8Strong electron-withdrawing (deactivating)Decreases overall electron density, making the system less reactive towards electrophiles and more susceptible to nucleophiles.

Given the electronic landscape of the 8-Nitrobenzo[f] wikipedia.orgresearchgate.netnaphthyridin-5-amine scaffold, several position-specific functionalization strategies can be envisioned:

N-Functionalization of the 5-Amino Group: The primary amine at C-5 is a prime target for a variety of chemical transformations, including acylation, alkylation, and arylation. These modifications would allow for the introduction of a wide range of functional groups, thereby modulating the steric and electronic properties of the molecule.

Electrophilic Substitution on the Heterocyclic Rings: Despite the deactivating effect of the nitro group, the activating influence of the 5-amino group might permit electrophilic substitution at electron-rich positions of the naphthyridine system. The precise location of such substitutions would need to be determined experimentally, but would likely be influenced by the directing effects of both the amino group and the ring nitrogens.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group could facilitate SNAr reactions on the benzene ring portion of the molecule if a suitable leaving group were installed at a position ortho or para to the nitro group. For instance, a precursor with a halogen at C-7 or C-9 could potentially undergo displacement by various nucleophiles.

Modification of the Nitro Group: The nitro group itself can be a handle for further functionalization. Reduction of the nitro group to an amine would dramatically alter the electronic properties of the molecule, converting it from an electron-poor to an electron-rich system at that position. This new amino group could then be further modified.

Synthesis of Analogues and Homologues through Targeted Chemical Transformations

The synthesis of analogues and homologues of 8-Nitrobenzo[f] wikipedia.orgresearchgate.netnaphthyridin-5-amine can be approached through several established synthetic methodologies for quinolines and naphthyridines, such as the Skraup synthesis. This reaction involves the condensation of an aromatic amine with glycerol in the presence of an acid and an oxidizing agent wikipedia.orgorganicreactions.orgiipseries.org. For the target scaffold, this would likely involve a substituted aminonaphthalene derivative as a starting material.

Table 2: Proposed Synthetic Strategies for Analogue Generation

TransformationReagents and ConditionsTarget Analogue/Homologue
Acylation of 5-amineAcyl chlorides, anhydrides, in the presence of a base5-Amido derivatives
Reductive Alkylation of 5-amineAldehyde/ketone, reducing agent (e.g., NaBH3CN)5-Alkylamino derivatives
Reduction of 8-nitro groupSnCl2/HCl or catalytic hydrogenation5,8-Diaminobenzo[f] wikipedia.orgresearchgate.netnaphthyridine
Diazotization of 5-amine followed by Sandmeyer reactionNaNO2/HCl, then CuX (X = Cl, Br, CN)5-Halo or 5-cyano derivatives

Exploration of Structure-Reactivity Relationships within the Derivative Series

A systematic investigation of the structure-reactivity relationships (SRRs) within a series of 8-Nitrobenzo[f] wikipedia.orgresearchgate.netnaphthyridin-5-amine derivatives is crucial for understanding how modifications to the core structure influence its chemical behavior.

By synthesizing a library of analogues with diverse substituents at the 5-amino position and modifications to the 8-nitro group, a clear picture of the electronic and steric requirements for specific reactivity can be established. For instance, the reactivity of the naphthyridine nitrogen atoms towards alkylation can be correlated with the electron-donating or -withdrawing nature of the substituent at the C-5 position.

Table 3: Key Parameters for Structure-Reactivity Relationship Studies

Structural ModificationParameter to InvestigateExpected Influence
Variation of substituent on 5-amino groupBasicity of naphthyridine nitrogensElectron-donating groups will increase basicity.
Reduction of 8-nitro to 8-aminoSusceptibility to electrophilic attackThe resulting diamino compound will be highly activated towards electrophiles.
Introduction of substituents on the benzene ringRegioselectivity of nucleophilic substitutionElectron-withdrawing groups will enhance reactivity towards nucleophiles.

Future Research Trajectories and Methodological Innovations

Development of Novel and Sustainable Synthetic Protocols for Naphthyridines

The synthesis of naphthyridine scaffolds, including the benzo[f] tandfonline.comresearchgate.netnaphthyridine core, is an area ripe for innovation, with a strong emphasis on developing more environmentally friendly and efficient protocols. Traditional methods like the Friedländer reaction, while effective, often rely on harsh acid or base catalysts that are difficult to reuse, posing challenges for industrial-scale production. nih.gov

Future research is increasingly focused on "green chemistry" principles to mitigate these issues. Promising avenues include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. tandfonline.com An example is the regioselective, on-water MCR for synthesizing benzo[c]pyrazolo researchgate.netrsc.orgnaphthyridines from isatin, malononitrile, and 3-aminopyrazole, which features short reaction times and reduced waste. nih.govrsc.org

Novel Catalytic Systems: The use of ionic liquids as both reaction media and promoters presents a convenient, rapid, and environmentally friendly alternative to traditional catalysts in reactions like the Friedländer synthesis. nih.gov Similarly, the development of nanocatalysts, such as SiO2/Fe3O4 magnetic nanocomposites, facilitates reactions in aqueous media at ambient temperatures. tandfonline.com

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, significantly reducing reaction times and often increasing yields for the synthesis of compounds like 5-aryl-benzo[f] tandfonline.comresearchgate.netnaphthyridines. researchgate.net

Water as a Green Solvent: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. The Friedländer reaction, for instance, has been successfully performed with high yields using water as the solvent. rsc.org

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to higher efficiency and novel molecular structures.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methods for Naphthyridines

Feature Traditional Methods (e.g., Classic Friedländer) Novel & Sustainable Methods
Catalysts Hazardous, expensive, non-reusable acids/bases nih.gov Ionic liquids, nanocatalysts, catalyst-free (on-water) tandfonline.comnih.govnih.gov
Solvents Volatile organic compounds Water, aqueous media tandfonline.comrsc.org
Reaction Conditions Often high temperatures Ambient temperature, microwave irradiation tandfonline.comresearchgate.net
Efficiency Multi-step, lower atom economy One-pot, multicomponent, higher atom economy tandfonline.comnih.gov
Environmental Impact Higher waste generation Reduced waste, environmentally benign nih.govrsc.org

Advancements in Spectroscopic Techniques for Complex Heterocyclic Systems

The structural elucidation of complex, polycyclic, and nitrogen-rich heterocyclic systems like 8-Nitrobenzo[f] tandfonline.comresearchgate.netnaphthyridin-5-amine relies heavily on sophisticated spectroscopic techniques. While standard 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, the increasing complexity of new derivatives necessitates the use of more advanced methods. researchgate.net

Future characterization will increasingly depend on:

Multi-dimensional NMR Spectroscopy: 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton (¹H), carbon (¹¹³C), and nitrogen (¹⁵N) resonances in complex structures. ipb.ptnumberanalytics.com These experiments reveal through-bond correlations between nuclei, allowing for the precise mapping of the molecular framework. numberanalytics.com The Nuclear Overhauser Effect (NOE) provides through-space information, revealing the spatial proximity of atoms, which is crucial for determining stereochemistry. ipb.ptdiva-portal.org

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. researchgate.net Techniques like Gas Chromatography Quadrupole Time-of-Flight (GC-QToF) Mass Spectrometry are being developed to separate and identify complex mixtures of polycyclic aromatic nitrogen heterocycles (PANHs), even resolving co-eluting isomers. tandfonline.com Tandem mass spectrometry (LC/MS/MS) offers high sensitivity, with detection limits in the picogram range, making it ideal for analyzing trace amounts of these compounds in various matrices. tandfonline.com

Computational and Spectroscopic Synergy: Density Functional Theory (DFT) calculations are increasingly used to predict the spectroscopic properties (e.g., IR spectra) of novel heterocycles, including those containing phosphorus (PAPHs) or nitrogen (PANHs). oup.com Comparing these computationally predicted spectra with experimental data provides a powerful tool for structural validation.

These advanced techniques, often used in combination, are crucial for the unambiguous identification and detailed structural analysis of novel and increasingly complex heterocyclic compounds. researchgate.netresearchgate.net

Table 2: Advanced Spectroscopic Techniques for Heterocyclic Compound Analysis

Technique Information Provided Application for Complex Heterocycles
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms through chemical bonds (¹H-¹H, ¹H-¹³C, ¹H-¹⁵N) ipb.ptnumberanalytics.com Unambiguous assignment of complex spectra, mapping of the heterocyclic core and substituent positions. researchgate.net
NOESY Spatial proximity of atoms (through-space correlations) ipb.ptdiva-portal.org Determination of 3D structure and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition. researchgate.net Confirmation of molecular formula.
Tandem Mass Spectrometry (LC/MS/MS) Structural information from fragmentation patterns, high sensitivity. tandfonline.com Trace analysis and identification in complex mixtures. tandfonline.com
GC-QToF MS High-resolution separation and mass analysis. tandfonline.com Separation and identification of isomers in mixtures of PANHs. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical research, moving from data analysis to predictive and generative chemistry. mdpi.com These computational tools can accelerate the discovery and optimization of molecules like 8-Nitrobenzo[f] tandfonline.comresearchgate.netnaphthyridin-5-amine by navigating the vast chemical space more efficiently than traditional experimental approaches. nih.gov

Key areas where AI/ML will drive future research include:

Prediction of Molecular Properties: ML models, particularly deep learning algorithms, can be trained on large datasets of known compounds to predict a wide range of properties for novel molecules. researchgate.netmagtech.com.cn This includes physicochemical properties (e.g., solubility, melting point), biological activities, and toxicity profiles. mdpi.comresearchgate.netnih.gov For nitro-containing compounds, quantitative structure-activity relationship (QSAR) models can predict properties like carcinogenicity based on molecular structure, reducing the need for extensive animal testing. nih.gov

Reaction Prediction and Synthesis Design: AI can assist in planning synthetic routes by predicting the outcomes of chemical reactions. stmjournals.com By learning from vast databases of published reactions, these tools can suggest optimal reaction conditions or even propose entire retrosynthetic pathways for complex target molecules. stmjournals.com

De Novo Molecular Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired property profiles. magtech.com.cnstmjournals.com A researcher could specify a set of target properties (e.g., high biological activity, low toxicity), and the algorithm would generate novel chemical structures, including complex heterocyclic systems, that are predicted to meet these criteria.

Accelerating Data Analysis: AI can process and find patterns in large, complex datasets generated from high-throughput screening or advanced spectroscopy, helping researchers to extract meaningful insights that might otherwise be missed. nih.gov

The integration of AI and ML into the research workflow promises to significantly shorten the timeline from initial concept to the synthesis and testing of new functional molecules. mdpi.comacs.org

Unexplored Chemical Transformations of the 8-Nitrobenzo[f]tandfonline.comresearchgate.netnaphthyridin-5-amine System

The 8-Nitrobenzo[f] tandfonline.comresearchgate.netnaphthyridin-5-amine scaffold possesses two key functional groups—a nitro group and an amino group—that offer significant opportunities for further chemical modification. While the core structure itself is complex, these groups serve as synthetic handles for introducing additional diversity and functionality. Future research will likely focus on exploring transformations that have not yet been applied to this specific system.

Potential avenues for investigation include:

Transformations of the Nitro Group: The electron-withdrawing nitro group is a versatile functional group that can be converted into a variety of other substituents. Potential transformations include:

Reduction: Complete reduction of the nitro group to a second amino group would yield a diamino derivative, a precursor for synthesizing new fused heterocyclic rings or for creating polymers. Partial reduction could yield nitroso or hydroxylamino functionalities.

Nucleophilic Aromatic Substitution (S_NAr): Although challenging on an electron-rich amino-substituted ring, activation of the position bearing the nitro group could potentially allow for its displacement by various nucleophiles.

Functionalization of the Amino Group: The primary amine at the 5-position is a nucleophilic site ripe for a wide range of classical organic reactions, such as:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively, which can alter the electronic properties and biological activity of the molecule.

Alkylation: Introduction of alkyl groups to modify steric and lipophilic properties.

Diazotization: Conversion of the amino group into a diazonium salt, which could then be subjected to Sandmeyer-type reactions to introduce halogens, cyano groups, or other functionalities.

Ring-Forming Reactions: The presence of both an amino group and a nitro group on the same aromatic framework opens up possibilities for intramolecular cyclization reactions, especially after modification of one or both groups. For instance, reduction of the nitro group followed by a reaction involving both newly formed amines could lead to the construction of new fused polycyclic systems. mdpi.com

Computational Reactivity Prediction: Computational methods, such as those based on density functional reactivity theory, can be employed to predict the most likely sites for electrophilic or nucleophilic attack on the 8-Nitrobenzo[f] tandfonline.comresearchgate.netnaphthyridin-5-amine system. nih.gov Such studies can guide synthetic efforts by identifying the most reactive positions and predicting the energetic barriers for various potential transformations, saving significant experimental time and resources. purdue.eduresearchgate.netscispace.com

Exploring these transformations will be key to expanding the chemical space around the benzo[f] tandfonline.comresearchgate.netnaphthyridine core and developing new derivatives with tailored properties.

Table 3: Potential Chemical Transformations of 8-Nitrobenzo[f] tandfonline.comresearchgate.netnaphthyridin-5-amine

Functional Group Type of Reaction Potential Product Functional Group
8-Nitro Group Reduction Amino, Nitroso, Hydroxylamino
Nucleophilic Aromatic Substitution (S_NAr) Halogen, Cyano, Alkoxy, etc.
5-Amino Group Acylation / Sulfonylation Amide / Sulfonamide
Alkylation Secondary / Tertiary Amine
Diazotization (Sandmeyer Reaction) Halogen, Cyano, Hydroxyl
Combined Reactivity Intramolecular Cyclization New Fused Heterocyclic Rings

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-nitrobenzo[f][1,7]naphthyridin-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including cyclization and nitration. Microwave-assisted synthesis (e.g., 7-methyl derivatives) achieves yields >90% under optimized conditions (150–200°C, 10–30 min). Catalysts like palladium (Suzuki–Miyaura coupling) and solvents such as THF or dioxane are critical for regioselectivity. Purification via HPLC or recrystallization enhances purity (>95%) .**

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions and nitro/amine group integration.
  • IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, NH₂ at ~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ peaks).
  • HPLC : Determines purity (>98%) using C18 columns and UV detection .

Q. How do solubility and stability impact experimental design for this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates biological assays, while stability studies under varying pH (4–10) and temperatures (4–40°C) guide storage conditions. Degradation products are monitored via LC-MS, with nitro group reduction identified as a key instability pathway .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies arise from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug Design : Masking nitro groups with acetyl/protecting moieties.
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations.
  • Metabolite Identification : Hepatic microsome assays reveal phase I/II metabolites .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., acetylcholinesterase). Quantum mechanical calculations (DFT) predict nitro group reactivity, while MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. What methodologies quantify nitro group reduction intermediates during metabolic studies?

  • Methodological Answer : Electrochemical sensors (e.g., glassy carbon electrodes) detect nitro-to-amine conversion in real time. Isotopic labeling (¹⁵N) paired with GC-NPD tracks reduction pathways in hepatic models .

Q. How are structure-activity relationships (SAR) analyzed for derivatives with modified substituents?

  • Methodological Answer : Systematic SAR studies vary substituents (e.g., replacing nitro with cyano or methyl groups) and evaluate:

  • Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria.
  • Cytotoxicity : IC₅₀ values in cancer cell lines (e.g., MCF-7).
  • Quantum Chemical Descriptors : Hammett constants correlate electronic effects with bioactivity .

Q. What experimental designs mitigate interference from byproducts during large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimizes catalyst loading (0.5–2 mol%) and reaction time.
  • In-line FTIR : Monitors intermediate formation in flow reactors.
  • Byproduct Trapping : Scavengers like molecular sieves adsorb reactive intermediates .

Key Data from Literature

Property/MethodConditions/ResultsReference
Microwave Synthesis Yield90–98% (150°C, 20 min)
AChE Inhibition IC₅₀2.3 μM (trifluoromethyl derivative)
Solubility in DMSO>50 mg/mL (25°C)
Stability (pH 7.4, 37°C)t₁/₂ = 48 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.